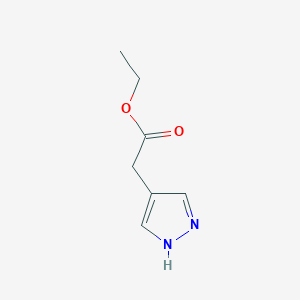
2-(1H-pyrazol-4-yl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthèse des benzimidazoles
Le 2-(1H-pyrazol-4-yl)acétate d'éthyle peut être utilisé dans la synthèse des 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . Ce processus implique une condensation monotope de pyrazole-4-carbaldéhydes avec de l'o-phénylène diamine . Les benzimidazoles résultants sont connus pour présenter des activités antimicrobiennes, antituberculeuses, anticancéreuses, antihypertensives, anti-ulcéreuses, antiprolifératives et antiparasitaires .
Synthèse de l'échafaudage pyrazole
Le composé joue un rôle crucial dans la synthèse des échafaudages pyrazole . Les pyrazoles ont une large gamme d'applications en chimie médicinale, découverte de médicaments, agrochimie, chimie de coordination et chimie organométallique . Ils sont utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs et de réactions dans divers milieux .
Activité biologique
Les composés contenant la partie pyrazole, tels que le this compound, se sont avérés présenter un certain nombre de propriétés biologiques remarquables. Ces propriétés comprennent des activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelmintiques, antioxydantes et herbicides .
Synthèse d'hétérocycles
Le this compound peut être utilisé dans la synthèse de nouveaux hétérocycles . Par exemple, le chlorure de 2-cyano-3-(1,3-diphényl-1H-pyrazol-4-yl)acryloyle a été soumis à des réactions avec divers mononucléophiles, 1,2-, 1,3-,1,4-, et 1,5-binucléophiles .
Création de complexes métalliques
La recherche sur les ligands à base de pyrazole, y compris les composés similaires au this compound, a montré leur utilité dans la création de complexes métalliques. Ces ligands ont été utilisés pour synthétiser et caractériser des complexes métalliques, révélant des informations sur leurs propriétés structurales par diffraction des rayons X.
Synthèse verte
Le composé peut également être utilisé dans des procédés de synthèse verte . La synthèse verte est une méthode de synthèse de composés chimiques d'une manière respectueuse de l'environnement, réduisant l'utilisation de réactifs toxiques et de conditions de réaction difficiles .
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.
Mécanisme D'action
Target of Action
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family . Pyrazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The exact interaction between Ethyl 2-(1H-pyrazol-4-yl)acetate and its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by Ethyl 2-(1H-pyrazol-4-yl)acetate would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s solubility, molecular weight, and chemical structure would likely influence its adme properties .
Result of Action
Based on the known activities of pyrazole derivatives, it could potentially have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of Ethyl 2-(1H-pyrazol-4-yl)acetate could potentially be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . .
Propriétés
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOICMRSLBUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
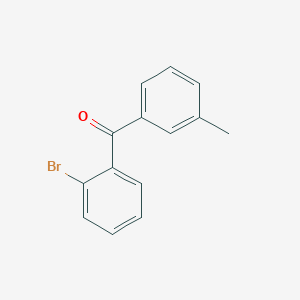


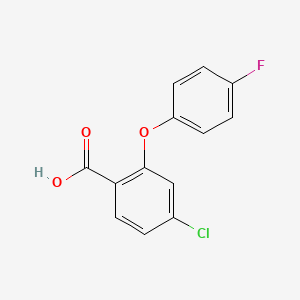
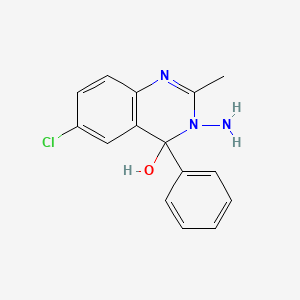




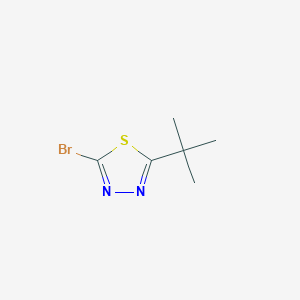
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)

